molecular formula C9H9IO B13738026 (R)-2-Iodo-3-phenylpropionaldehyde

(R)-2-Iodo-3-phenylpropionaldehyde

Cat. No.: B13738026
M. Wt: 260.07 g/mol
InChI Key: FGXOGVFQSMIASH-SECBINFHSA-N
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Description

(R)-2-Iodo-3-phenylpropionaldehyde is a chiral aldehyde compound characterized by a phenyl group at the third carbon and an iodine atom at the second carbon of a propionaldehyde backbone. Its stereochemistry (R-configuration) makes it valuable in asymmetric synthesis, particularly in pharmaceutical intermediates and organocatalysis. The compound is produced by specialized chemical manufacturers such as Dayang Chem (Hangzhou) Co., Ltd., which lists it as part of their product portfolio .

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

(2R)-2-iodo-3-phenylpropanal

InChI

InChI=1S/C9H9IO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2/t9-/m1/s1

InChI Key

FGXOGVFQSMIASH-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C=O)I

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Iodo-3-phenylpropionaldehyde can be achieved through several methods. One common approach involves the iodination of ®-3-phenylpropionaldehyde using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, with the aldehyde group remaining intact while the iodine atom is introduced at the alpha position relative to the aldehyde.

Industrial Production Methods

In an industrial setting, the production of ®-2-Iodo-3-phenylpropionaldehyde may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Iodo-3-phenylpropionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: ®-2-Iodo-3-phenylpropionic acid.

    Reduction: ®-2-Iodo-3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Iodo-3-phenylpropionaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Iodo-3-phenylpropionaldehyde involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, making the compound versatile in organic synthesis. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided lacks direct chemical data or comparative studies for (R)-2-Iodo-3-phenylpropionaldehyde. However, based on general structural analogs and functional group reactivity, the following theoretical comparisons can be inferred:

Table 1: Theoretical Comparison of this compound with Structural Analogs

Compound Functional Groups Reactivity/Applications Chiral Center Key Differences
This compound Aldehyde, Iodo, Phenyl Asymmetric synthesis, organocatalysis Yes (R) Iodo group enhances electrophilicity
3-Phenylpropionaldehyde Aldehyde, Phenyl General aldehyde reactions No Absence of iodine reduces reactivity
(S)-2-Bromo-3-phenylpropionaldehyde Aldehyde, Bromo, Phenyl Similar to iodo analog but lower cost Yes (S) Bromine vs. iodine (electrophilicity)
2-Chloro-3-phenylpropionaldehyde Aldehyde, Chloro, Phenyl Less reactive in cross-coupling No Smaller halogen, weaker leaving group

Key Observations:

Halogen Substituent : The iodine atom in this compound provides stronger electrophilicity compared to bromine or chlorine analogs, making it more reactive in Suzuki-Miyaura or Ullmann-type couplings .

Chirality: Unlike non-chiral analogs like 3-phenylpropionaldehyde, the (R)-configuration enables enantioselective transformations critical in drug synthesis.

Cost and Availability : Iodo derivatives are generally less common and more expensive than bromo or chloro counterparts due to iodine’s higher atomic weight and synthetic challenges .

Limitations of Available Evidence

For instance:

  • focuses on a neuroimaging toolbox (CluB) and is unrelated to chemical comparisons.

Thus, the comparisons above are extrapolated from general principles of organic chemistry rather than direct experimental findings.

Recommendations for Further Research

To validate these comparisons, the following studies are recommended:

Kinetic Studies : Compare reaction rates of halogenated aldehydes in cross-coupling reactions.

Chiral Resolution Efficiency : Evaluate enantiomeric excess (ee) achieved using this compound vs. bromo/chloro analogs.

Thermodynamic Stability : Analyze the impact of iodine’s larger atomic size on compound stability.

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